molecular formula C9H11NO2 B6261712 2-cyano-3-cyclopentylprop-2-enoic acid CAS No. 1251448-69-7

2-cyano-3-cyclopentylprop-2-enoic acid

Cat. No.: B6261712
CAS No.: 1251448-69-7
M. Wt: 165.19 g/mol
InChI Key: YMPFWDXWXQTSJL-YVMONPNESA-N
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Description

2-cyano-3-cyclopentylprop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a cyclopentyl ring, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-cyclopentylprop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-cyclopentylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.

    Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or alcohols in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-cyano-3-cyclopentylprop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-cyclopentylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-phenylprop-2-enoic acid
  • 2-cyano-3-methylprop-2-enoic acid
  • 2-cyano-3-ethylprop-2-enoic acid

Uniqueness

2-cyano-3-cyclopentylprop-2-enoic acid is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1251448-69-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(Z)-2-cyano-3-cyclopentylprop-2-enoic acid

InChI

InChI=1S/C9H11NO2/c10-6-8(9(11)12)5-7-3-1-2-4-7/h5,7H,1-4H2,(H,11,12)/b8-5-

InChI Key

YMPFWDXWXQTSJL-YVMONPNESA-N

Isomeric SMILES

C1CCC(C1)/C=C(/C#N)\C(=O)O

Canonical SMILES

C1CCC(C1)C=C(C#N)C(=O)O

Purity

95

Origin of Product

United States

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